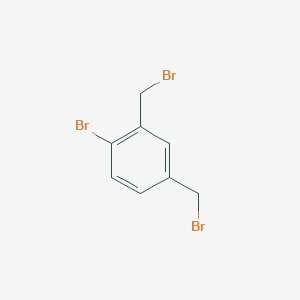

1-Bromo-2,4-bis(bromomethyl)benzene

説明

1-Bromo-2,4-bis(bromomethyl)benzene is a molecule that has a variety of uses. It is used as an adsorbent for the purification of aromatic hydrocarbons and can also be used in synthesizing coumarin derivatives .

Synthesis Analysis

The synthesis of this compound involves the use of bromine and sunlight. The reaction takes place at a temperature of 160-180°C, with bromine being slowly added. The reaction continues for 0.5 hours after the addition of bromine .Molecular Structure Analysis

The molecular formula of this compound is C8H8Br2. It has a molecular weight of 263.957. The IUPAC Standard InChI is InChI=1S/C8H8Br2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H,5-6H2 .Chemical Reactions Analysis

This compound is used in various chemical reactions. For instance, it is used in the synthesis of polysubstituted benzenes . It is also used in the synthesis of coumarin derivatives .Physical and Chemical Properties Analysis

This compound has a molecular weight of 263.957. It is also known by other names such as p-Xylene, α,α’-dibromo-, α,α’-Dibromo-p-xylene, p-α,α’-Dibromoxylene, p-(Bromomethyl)benzene, p-Bis(bromomethyl)benzene, p-Xylylene dibromide, 1,4-Bis(bromomethyl)benzene .科学的研究の応用

Electro-Synthesis Applications

1-Bromo-2,4-bis(bromomethyl)benzene plays a significant role in electro-synthesis. A study by Habibi et al. (2014) demonstrated its use in the green and convergent paired Diels–Alder electro-synthetic reaction with 1,4-hydroquinone, resulting in high yield, selectivity, purity, and low waste products (Habibi, Pakravan, & Nematollahi, 2014).

Crystallographic Studies

The compound has been extensively studied in crystallography. Kuś et al. (2023) explored the structures of benzene and naphthalene derivatives, including this compound, revealing the significance of Br...Br contacts and C-H...Br hydrogen bonds in their crystal packing (Kuś, Jones, Kusz, & Książek, 2023).

Organometallic Synthesis

In organometallic chemistry, this compound serves as a versatile starting material. Porwisiak and Schlosser (1996) discussed its use in synthesizing various organometallic intermediates, highlighting its broad applicability in this field (Porwisiak & Schlosser, 1996).

Reductive Debromination Studies

Nishiyama et al. (2005) developed a new method for the reductive debromination of 1,2-bis(bromomethyl)arenes using tetrakis(dimethylamino)ethylene, showcasing the compound's utility in organic synthesis (Nishiyama, Kawabata, Kobayashi, Nishino, & Sonoda, 2005).

Functionalized Benzene Synthesis

Reus et al. (2012) discussed the synthesis of bromo-, boryl-, and stannyl-functionalized 1,2-bis(trimethylsilyl)benzenes, starting from 1,2-bis(trimethylsilyl)benzene, highlighting the compound's role in creating functionalized benzene derivatives (Reus, Liu, Bolte, Lerner, & Wagner, 2012).

Binding Character Studies

Kumar et al. (1999) synthesized calix[2]uracil[2]arenes using 1,3-bis[(1-uracilyl)methyl)]benzene derivatives, including this compound, to study their binding characteristics with metal ions, demonstrating its role in creating complex binding agents (Kumar, Hundal, Paul, Hundal, & Singh, 1999).

Carbonylation Studies

Shim et al. (1994) researched the carbonylation of 1-Bromo-2,6-bis(bromomethyl)benzene catalyzed by cobalt carbonyl, contributing to the understanding of carbonylation processes in organic chemistry (Shim, Chae, Lee, Youn, Shim, & Doh, 1994).

Conformational Studies

Okazaki et al. (1989) conducted conformational studies on 1-bromo-2,4,6-tris[bis(trimethylsilyl)methyl]benzene, providing insights into the molecular conformations of such compounds (Okazaki, Unno, Inamoto, & Yamamoto, 1989).

Safety and Hazards

1-Bromo-2,4-bis(bromomethyl)benzene is considered hazardous. It can cause serious skin burns and eye damage. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided. Personal protective equipment should be used and adequate ventilation should be ensured .

特性

IUPAC Name |

1-bromo-2,4-bis(bromomethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br3/c9-4-6-1-2-8(11)7(3-6)5-10/h1-3H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWHNIVGBEBQRQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)CBr)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.85 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(4-chlorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(4-morpholinylcarbonyl)benzamide](/img/structure/B3262336.png)

![Ethyl 5-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)pentanoate](/img/structure/B3262337.png)

![6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one](/img/structure/B3262353.png)

![4-(1H-indol-3-ylsulfanyl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B3262380.png)

![((5R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanol](/img/structure/B3262404.png)